亜鉛ホルムアルデヒドスルホキシレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

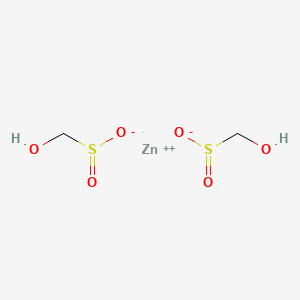

Zinc formaldehyde sulfoxylate, with the chemical formula C2H4O3SZn, is a compound known for its applications in various industries. It is characterized by its zinc, formaldehyde, and sulfoxylate functional groups. This compound is commonly used as a reducing agent in textile and paper industries, as well as in the synthesis of organic compounds . It is known for its ability to remove excess dye from fabrics and to stabilize color in paper products .

科学的研究の応用

Zinc formaldehyde sulfoxylate has a wide range of applications in scientific research:

作用機序

Target of Action

Zinc formaldehyde sulfoxylate, also known as Parolite, is primarily used as a discharge agent in textile printing and as a redox catalyst in the manufacturing of polymers for adhesives . It interacts with the dye molecules in the textile and the monomers in the polymerization process.

Mode of Action

Zinc formaldehyde sulfoxylate acts as a reducing agent in its applications. In textile printing, it breaks the bonds of the dye molecules, causing them to lose their color . In the polymerization of ethylene vinyl acetate (EVA), it acts as a redox catalyst, facilitating the reaction by transferring electrons .

Biochemical Pathways

In these reactions, Zinc formaldehyde sulfoxylate can donate electrons, thereby altering the state of other molecules in the pathway .

Pharmacokinetics

Zinc formaldehyde sulfoxylate is very soluble in water, but insoluble in alcohol and decomposes in acid . This solubility profile affects its bioavailability in different environments.

Result of Action

The primary result of Zinc formaldehyde sulfoxylate’s action is the alteration of the chemical structure of other molecules. In textile printing, this results in the discharge of color from the fabric . In the polymerization of EVA, it helps in the formation of the polymer chains .

Action Environment

The action of Zinc formaldehyde sulfoxylate is influenced by environmental factors such as pH and temperature. It is very soluble in water, which allows it to be easily distributed in aqueous environments . It decomposes in acid, which can limit its stability and effectiveness in acidic conditions . Its action can also be affected by temperature, as it decomposes at temperatures above 90 degrees Celsius .

生化学分析

Biochemical Properties

It is known that it is a strong reducing agent , suggesting that it may participate in redox reactions in biochemical systems

Cellular Effects

Given its role as a reducing agent , it may influence cell function by participating in redox reactions, which are crucial for many cellular processes. These could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a reducing agent , it may interact with various biomolecules in the cell, potentially influencing enzyme activity and gene expression

準備方法

Synthetic Routes and Reaction Conditions: Zinc formaldehyde sulfoxylate can be prepared from any salt of formaldehyde sulphoxylic acid whose cation forms a water-insoluble fluosilicate, such as potassium and calcium . The ordinary process for the manufacture of anhydrous zinc formaldehyde sulfoxylate involves the following steps:

- Zinc dust suspended in water is converted to zinc hydrosulphite by reacting with sulfur dioxide.

- The resulting zinc hydrosulphite solution is treated with formaldehyde to obtain a mixture of zinc formaldehyde sulfoxylate and zinc formaldehyde bisulphite .

Industrial Production Methods: In industrial settings, zinc formaldehyde sulfoxylate is produced by reacting zinc oxide with formaldehyde and sodium formaldehyde sulfoxylate in an aqueous solution. This method ensures the production of high-quality zinc formaldehyde sulfoxylate suitable for various applications.

化学反応の分析

Types of Reactions: Zinc formaldehyde sulfoxylate primarily undergoes reduction reactions. It acts as a reducing agent in various chemical processes .

Common Reagents and Conditions:

Reduction: Zinc formaldehyde sulfoxylate is used in the reduction of dyes and other organic compounds.

Substitution: It can also participate in substitution reactions where it introduces sulfoxylate groups into organic molecules.

Major Products Formed: The major products formed from these reactions include reduced dyes, sulfones, and other sulfoxylate-containing compounds .

類似化合物との比較

Sodium formaldehyde sulfoxylate (Rongalite): This compound is similar in structure and function to zinc formaldehyde sulfoxylate.

Zinc hydrosulphite: Another reducing agent used in similar applications.

Uniqueness: Zinc formaldehyde sulfoxylate is unique due to its specific combination of zinc, formaldehyde, and sulfoxylate functional groups, which provide it with distinct reducing properties and make it particularly effective in textile and paper industries .

特性

CAS番号 |

24887-06-7 |

|---|---|

分子式 |

C2H6O6S2Zn |

分子量 |

255.6 g/mol |

IUPAC名 |

zinc;hydroxymethanesulfinate |

InChI |

InChI=1S/2CH4O3S.Zn/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |

InChIキー |

CAAIULQYGCAMCD-UHFFFAOYSA-L |

SMILES |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |

正規SMILES |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |

Key on ui other cas no. |

24887-06-7 64641-37-8 |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Zinc Formaldehyde Sulfoxylate in the provided research papers?

A1: While the provided research papers don't focus on Zinc Formaldehyde Sulfoxylate as the primary subject, one paper mentions its use as a reducing agent. Specifically, [] describes its application in studying wool damage by inducing reduction effects. This research utilizes Zinc Formaldehyde Sulfoxylate alongside other reducing agents to understand how wool degrades under different chemical treatments.

Q2: Can you elaborate on the specific effects of Zinc Formaldehyde Sulfoxylate on wool as outlined in the research?

A2: The research paper [] investigates the impact of various chemical treatments, including Zinc Formaldehyde Sulfoxylate, on wool properties. The study examines quantitative measures of wool damage like weight loss, shrinkage, alkali solubility, changes in wettability, and tensile strength reduction after exposure to Zinc Formaldehyde Sulfoxylate. This approach helps understand the specific ways this compound affects wool structure and its potential implications for textile processing or applications.

Q3: Aside from its use in textile research, are there other applications of Zinc Formaldehyde Sulfoxylate mentioned in the provided papers?

A3: Interestingly, one of the papers [] discusses a completely different application of Zinc Formaldehyde Sulfoxylate. This research focuses on developing a vinyl acetate wood adhesive, and Zinc Formaldehyde Sulfoxylate is mentioned as one component within a complex mixture. The paper highlights its role as an initiator alongside tert-butyl hydroperoxide and in the presence of a reducing agent, sodium bicarbonate, for polymerization reactions. This example demonstrates the versatility of Zinc Formaldehyde Sulfoxylate across diverse scientific fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。